molecular formula C22H21BrN4O4S B307872 6-(3-Bromo-4,5-dimethoxyphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

6-(3-Bromo-4,5-dimethoxyphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

Cat. No. B307872
M. Wt: 517.4 g/mol
InChI Key: KGFUDUMVPFKLNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-Bromo-4,5-dimethoxyphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a chemical compound that has gained attention in the scientific community due to its potential in various research applications.

Mechanism of Action

The mechanism of action of 6-(3-Bromo-4,5-dimethoxyphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways in the body that are involved in inflammation and cancer growth.
Biochemical and Physiological Effects
Studies have shown that this compound has anti-inflammatory and analgesic effects. It has also been shown to inhibit cancer cell growth and induce apoptosis in cancer cells. Additionally, it has been explored for its potential in treating neurological disorders by improving cognitive function and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 6-(3-Bromo-4,5-dimethoxyphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine in lab experiments is its potential in various research applications. However, a limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.

Future Directions

There are several future directions for research on 6-(3-Bromo-4,5-dimethoxyphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine. One direction is to further explore its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to optimize its use in cancer treatment by understanding its mechanism of action and identifying potential drug targets. Additionally, further research can be done to explore its potential in other areas such as anti-inflammatory and analgesic treatments.
Conclusion
This compound is a chemical compound that has shown potential in various scientific research applications. Its mechanism of action is not fully understood, but it has been explored for its potential in treating cancer, inflammation, and neurological disorders. Further research is needed to optimize its use in lab experiments and identify potential drug targets.

Synthesis Methods

The synthesis of 6-(3-Bromo-4,5-dimethoxyphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves a multi-step process that includes the reaction of 3-bromo-4,5-dimethoxybenzaldehyde with thiourea, followed by reaction with ethyl acetoacetate, and then reaction with propionyl chloride. The final product is obtained through a cyclization reaction.

Scientific Research Applications

6-(3-Bromo-4,5-dimethoxyphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. It has also been explored for its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C22H21BrN4O4S

Molecular Weight

517.4 g/mol

IUPAC Name

1-[6-(3-bromo-4,5-dimethoxyphenyl)-3-methylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]propan-1-one

InChI

InChI=1S/C22H21BrN4O4S/c1-5-17(28)27-15-9-7-6-8-13(15)18-20(24-22(32-4)26-25-18)31-21(27)12-10-14(23)19(30-3)16(11-12)29-2/h6-11,21H,5H2,1-4H3

InChI Key

KGFUDUMVPFKLNR-UHFFFAOYSA-N

SMILES

CCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC(=C(C(=C4)Br)OC)OC

Canonical SMILES

CCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC(=C(C(=C4)Br)OC)OC

Origin of Product

United States

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